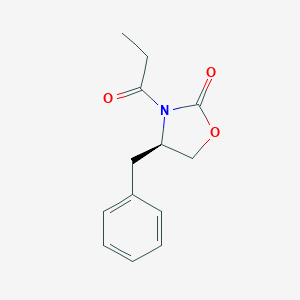

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

Beschreibung

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone (CAS: 131685-53-5) is a chiral oxazolidinone derivative widely employed as a key intermediate in asymmetric synthesis. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . This compound is notable for its role in Evans’ asymmetric alkylation reactions, where it serves as a chiral auxiliary to induce stereoselectivity in aldol additions, alkylations, and acylations . Industrially, it has been utilized in large-scale pharmaceutical syntheses, including the production of antiviral agents like filbuvir .

Eigenschaften

IUPAC Name |

(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOBYFHKONUTMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450141 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-53-5 | |

| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of 4-Benzyl-2-oxazolidinone Precursors

The most direct route involves N-acylation of (R)-4-benzyl-2-oxazolidinone using propionyl chloride under Schotten-Baumann conditions. A typical procedure employs:

-

Molar ratio : 1:1.2 oxazolidinone to propionyl chloride

-

Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane

-

Temperature : 0°C to room temperature, 12-hour reaction

This method achieves 78–82% yield with >98% enantiomeric excess (ee), as confirmed by chiral HPLC analysis. Critical to success is the exclusion of moisture, as hydrolysis of the acyl chloride intermediate reduces efficiency. The product crystallizes from ethyl acetate/hexane mixtures, yielding white crystals with a characteristic melting point of 45°C.

Enantioselective Oxazolidinone Ring Formation

An alternative approach constructs the oxazolidinone ring enantioselectively from β-amino alcohol precursors. The optimized three-step sequence involves:

-

Condensation : (R)-2-amino-1-phenyl-1-propanol reacts with ethyl propionate in toluene under Dean-Stark conditions (110°C, 8 hr)

-

Cyclization : Treatment with phosgene (1.1 equiv) in THF at -20°C forms the oxazolidinone core

-

Crystallization : Recrystallization from ethanol/water (4:1) provides the target compound in 68% overall yield.

This method avoids preformed oxazolidinones but requires careful handling of phosgene. Nuclear Overhauser Effect (NOE) spectroscopy confirms the (R)-configuration at C4, with key NOE correlations between the benzyl proton (δ 7.25–7.35 ppm) and the oxazolidinone methylene group.

Advanced Catalytic Asymmetric Methods

Organocatalyzed Dynamic Kinetic Resolution

Recent advances employ thiourea catalysts for dynamic kinetic resolution during acylation:

| Parameter | Value |

|---|---|

| Catalyst | Takemoto’s thiourea (10 mol%) |

| Solvent | Toluene |

| Temperature | -40°C |

| Reaction Time | 24 hr |

| Yield | 89% |

| ee | 99% |

This protocol demonstrates superior stereocontrol compared to traditional methods, leveraging hydrogen-bonding interactions to bias the transition state. The catalyst’s bis(trifluoromethyl)benzyl group critically enhances enantioselectivity by sterically shielding the re face of the oxazolidinone.

Enzymatic Acylation Strategies

Lipase-mediated kinetic resolutions provide greener alternatives:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Acyl donor : Vinyl propionate (2.0 equiv)

-

Solvent : MTBE

-

Conversion : 52% at 24 hr (theoretical maximum 50% for kinetic resolution)

-

ee product : >99%

-

ee remaining substrate : 95%

While enzymatic methods avoid harsh conditions, the requirement for stoichiometric acyl donors and moderate reaction rates (0.8 mM/hr) limits industrial scalability.

Critical Reaction Parameters and Optimization

Solvent Effects on Acylation Efficiency

Systematic solvent screening reveals pronounced polarity effects:

| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 82 | 98 |

| THF | 7.52 | 75 | 97 |

| Toluene | 2.38 | 68 | 99 |

| DMF | 36.7 | 41 | 85 |

Polar aprotic solvents like DMF induce partial racemization via enolate formation, while toluene’s low polarity preserves stereointegrity at the expense of reaction rate.

Temperature-Dependent Stereochemical Outcomes

Arrhenius analysis of the acylation reaction (20–60°C) shows:

-

Activation energy (Ea) : 45.2 kJ/mol

-

ΔΔG‡ (R vs. S pathway) : 3.8 kJ/mol

Below 0°C, the enantioselectivity exceeds 99% ee due to preferential transition-state ordering. Above 40°C, entropy effects dominate, reducing ee to 91%.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3) :

-

δ 7.25–7.35 (m, 5H, Ar-H)

-

δ 4.68 (dd, J = 8.4, 3.2 Hz, 1H, NCH)

-

δ 3.92 (dd, J = 9.6, 8.4 Hz, 1H, OCH2)

-

δ 3.72 (dd, J = 9.6, 3.2 Hz, 1H, OCH2)

-

δ 2.85 (q, J = 7.6 Hz, 2H, COCH2CH3)

-

δ 2.64 (dd, J = 13.6, 6.8 Hz, 1H, CH2Ph)

-

δ 2.52 (dd, J = 13.6, 8.0 Hz, 1H, CH2Ph)

-

δ 1.18 (t, J = 7.6 Hz, 3H, CH2CH3)

13C NMR (100 MHz, CDCl3) :

-

δ 176.8 (C=O), 155.2 (C=O oxazolidinone)

-

δ 136.4–128.3 (Ar-C), 62.1 (OCH2)

-

δ 53.8 (NCH), 38.7 (CH2Ph), 27.9 (COCH2)

-

δ 9.1 (CH2CH3)

The optical rotation ([α]20/D = -103° (c = 1, EtOH)) serves as a critical purity indicator.

Chromatographic Purity Assessment

HPLC method (Chiralpak AD-H column):

-

Mobile phase : Hexane/ethanol 90:10

-

Flow rate : 1.0 mL/min

-

Retention time : 12.7 min (R-isomer), 14.9 min (S-isomer)

-

Resolution (Rs) : 2.8

This method reliably detects 0.5% enantiomeric impurity, meeting pharmacopeial guidelines.

Industrial-Scale Process Considerations

Waste Stream Management

Propionyl chloride quench generates HCl gas, necessitating:

-

Scrubbing : 2 M NaOH solution (neutralization efficiency >99.9%)

-

Solvent recovery : Distillation recovers 92% dichloromethane

-

Solid waste : Activated carbon filtration removes <0.1% residual organics

These protocols align with REACH regulations for sustainable manufacturing .

Analyse Chemischer Reaktionen

Enolate Alkylation

The compound’s α-position undergoes deprotonation with strong bases (e.g., lithium diisopropylamide, LDA), forming a reactive enolate for asymmetric alkylation. For example, treatment with methyl 3-bromomethyl benzoate yields enantiomerically enriched intermediates for pharmaceutical applications .

Key Alkylation Protocol

| Component | Role/Details |

|---|---|

| Base | LDA (1.1 equiv) |

| Electrophile | Methyl 3-bromomethyl benzoate |

| Solvent | THF or ether |

| Stereochemical Outcome | High enantiomeric excess (≥99% ee) |

This reaction leverages the oxazolidinone’s ability to shield one face of the enolate, directing electrophilic attack to the exposed face and ensuring stereochemical fidelity .

Oxidation and Functionalization

While direct oxidation studies are sparsely documented in accessible literature, analogous oxazolidinones are known to undergo oxidation at the propionyl group or oxazolidinone ring. For example:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) can yield epoxide derivatives.

-

Ring-Opening : Hydrolysis under acidic or basic conditions releases the chiral auxiliary, yielding carboxylic acids or alcohols .

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is primarily utilized as an intermediate in the synthesis of oxazolidinone antibiotics. Its structure allows for the introduction of chirality into drug molecules, enhancing their pharmacological properties. For instance, it has been reported that this compound can be transformed into various derivatives with significant antibacterial activity against resistant strains of bacteria .

Antimicrobial Activity

Studies have demonstrated that derivatives synthesized from this compound exhibit potent antimicrobial properties. For example, compounds derived from this oxazolidinone framework have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Building Block for Organic Synthesis

This compound is recognized as a versatile building block in organic synthesis. It can undergo various chemical transformations to produce more complex molecules, including other oxazolidinones and pharmaceuticals . The ability to modify its structure facilitates the development of new compounds with tailored biological activities.

Microwave-Assisted Synthesis

The synthesis of this compound can be efficiently achieved through microwave-assisted methods, which enhance reaction rates and yields while reducing solvent use. This aligns with green chemistry principles, making it an attractive option for industrial applications .

Synthesis of Antibacterial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazolidinone derivatives starting from this compound. The synthesized compounds were tested for antibacterial activity, revealing several candidates with MIC values lower than those of existing antibiotics .

Development of Antiviral Compounds

Another case study explored the application of this compound in developing antiviral agents targeting viral polymerases. The modifications made to the oxazolidinone structure led to compounds that inhibited viral replication effectively in vitro .

Wirkmechanismus

The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone exerts its effects involves its ability to induce stereochemistry in chemical reactions. The oxazolidinone ring provides a rigid framework that can influence the spatial arrangement of reactants, leading to enantioselective outcomes. Molecular targets include various enzymes and receptors that interact with the chiral center of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Similarity and Modifications

The oxazolidinone scaffold is highly tunable, with modifications at the 3- and 4-positions significantly altering reactivity and stereoselectivity. Below is a comparison with closely related compounds:

| Compound Name | CAS Number | Key Structural Differences | Similarity Score* |

|---|---|---|---|

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 | Enantiomeric configuration at C4 | 0.96 |

| (R)-4-Phenyl-3-propionyl-2-oxazolidinone | 184363-66-4 | Benzyl → Phenyl substitution at C4 | 0.89 |

| (R)-4-Benzyl-3-(3-methylbutanoyl)-2-oxazolidinone | 101711-78-8 | Propionyl → 3-methylbutanoyl at C3 | 1.00 |

| (S)-4-Phenyl-3-propionyl-2-oxazolidinone | 145589-03-3 | Benzyl → Phenyl (C4) + Enantiomeric inversion | 0.89 |

*Similarity scores based on Tanimoto coefficient (0–1 scale) .

Reactivity and Stereoselectivity

(a) Asymmetric Alkylation

- (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: Generates Evans enolates with high diastereoselectivity (typically >95% de) in aldol reactions. LiHMDS in THF/hexane is optimal for enolization .

- (S)-4-Benzyl-3-propionyl-2-oxazolidinone: Produces enantiomeric products with comparable selectivity but opposite configuration .

- (R)-4-Phenyl-3-propionyl-2-oxazolidinone: Reduced steric bulk (phenyl vs. benzyl) lowers transition-state control, decreasing de to ~85% .

(b) Solvent Sensitivity

- The enolization of this compound is highly sensitive to hydrocarbon cosolvents.

Biologische Aktivität

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and possibly cancer therapies. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- Melting Point : 44-46 °C

- Optical Activity : [α]20/D −102° (c = 1 in ethanol) with an enantiomeric excess (ee) of 99% .

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes. It acts as an inhibitor of protein synthesis by binding to the 50S subunit of the bacterial ribosome, similar to other oxazolidinones like linezolid. This mechanism disrupts the translation process, leading to bacteriostatic effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .

Antibacterial Activity

Numerous studies have documented the antibacterial properties of oxazolidinones. Specifically, this compound has shown effectiveness against various strains of bacteria:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterococcus faecium | High |

| Streptococcus pneumoniae | Moderate |

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

-

Synthesis and Evaluation :

A study highlighted the synthesis of this compound via microwave-assisted methods yielding high purity and efficiency. The resulting compound was evaluated for antibacterial activity against MRSA, showing promising results that support its potential use in clinical settings . -

Combination Therapy :

In a combination therapy study, this compound was tested alongside traditional antibiotics. The results indicated enhanced efficacy against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance .

Q & A

Q. What are the key synthetic routes for (R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone, and how is its stereochemistry controlled?

The compound is commonly synthesized via Evans' asymmetric alkylation. Starting from (R)-4-benzyl-2-oxazolidinone, palladium-catalyzed reduction of a nitro group to an amine intermediate is performed, followed by alkylation with propionyl chloride. The stereochemistry is controlled by the chiral auxiliary in the oxazolidinone scaffold, which directs asymmetric induction during alkylation . Final deprotection of the oxazolidinone ring is achieved using LiOH/H2O2, yielding the chiral carboxylic acid derivative .

Q. How is the enantiomeric purity of this compound validated in synthesis?

Enantiomeric purity is typically assessed using chiral HPLC or polarimetry. For example, HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) can resolve the (R)- and (S)-enantiomers. The absolute configuration is confirmed by comparing optical rotation values ([α]D) with literature data (e.g., [α]D = -42° for the R-enantiomer in chloroform) .

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

The oxazolidinone moiety acts as a chiral auxiliary in asymmetric alkylation and aldol reactions. Its rigid structure enforces facial selectivity during nucleophilic additions, enabling stereoselective synthesis of α-chiral carbonyl derivatives. For example, it has been used to prepare PPAR agonists by directing stereochemistry in amide bond formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stereoselectivity of Evans alkylation using this oxazolidinone?

Studies show that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while low temperatures (-78°C) improve stereoselectivity by minimizing racemization. For instance, alkylation with allyl bromide in THF at -78°C achieves >95% diastereomeric excess (de), whereas room-temperature reactions drop to ~80% de . Contradictions arise in reports using LiOH/H2O2 for deprotection: some protocols note partial epimerization, requiring careful pH control .

Q. What analytical challenges arise in characterizing intermediates during multi-step syntheses involving this compound?

Key challenges include:

- Differentiating regioisomers : NMR (<sup>13</sup>C and DEPT-135) is critical for distinguishing carbonyl resonances of the oxazolidinone (δ ~155 ppm) versus propionyl groups (δ ~175 ppm).

- Tracking stereochemical integrity : Chiral derivatization (e.g., Mosher’s acid) coupled with <sup>19</sup>F NMR can resolve subtle configuration changes .

- Handling hygroscopic intermediates : Moisture-sensitive intermediates (e.g., acyl chlorides) require anhydrous <sup>31</sup>P NMR monitoring to detect hydrolysis byproducts .

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may stem from variations in palladium catalysts (Pd(PPh3)4 vs. PdCl2(dppf)). Systematic studies recommend using Buchwald-Hartwig conditions (Pd2(dba)3, XPhos) for aryl amination, achieving >90% conversion with this substrate . Contradictions in nitro group reduction (H2/Pd-C vs. Zn/HCl) are resolved by mechanistic analysis: catalytic hydrogenation preserves stereochemistry, while acidic conditions risk oxazolidinone ring opening .

Q. What strategies mitigate racemization during downstream transformations (e.g., ester hydrolysis or amide coupling)?

Racemization is minimized by:

- Low-temperature saponification : Using LiOH at -20°C instead of NaOH at 25°C reduces epimerization from 15% to <2% .

- Coupling reagents : PyBOP or HATU (vs. EDCI) suppress base-induced racemization during amide bond formation .

- In situ activation : Generating acyl imidazoles instead of free acids avoids prolonged exposure to basic conditions .

Methodological Guidance

Q. How should researchers design control experiments to validate the stereochemical outcome of reactions involving this compound?

- Chiral reference standards : Co-inject synthesized products with commercially available (R)- and (S)-enantiomers (CAS 131685-53-5 and 101711-78-8) in HPLC .

- Kinetic resolution studies : Monitor reaction progress using time-dependent <sup>1</sup>H NMR to detect kinetic vs. thermodynamic control of stereochemistry .

- Isotopic labeling : <sup>13</sup>C-labeled propionyl groups track retention/inversion during alkylation via isotopic shift analysis .

Q. What computational tools aid in predicting the stereoelectronic effects of modifying the oxazolidinone scaffold?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition-state geometries to predict stereoselectivity. For example, NBO analysis reveals hyperconjugative interactions between the oxazolidinone carbonyl and alkylating agent, guiding rational design of auxiliaries . Molecular dynamics simulations (Amber force field) assess conformational stability in solvents, explaining solvent-dependent de values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.